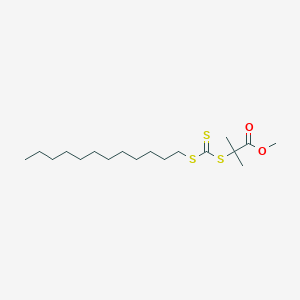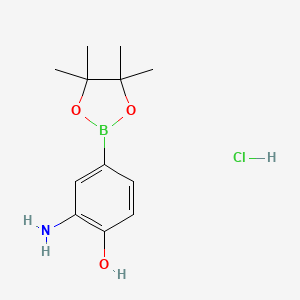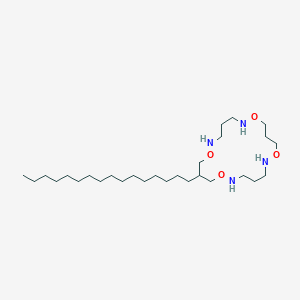
Toluene-2,4-disulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-2,4-disulfonyl fluoride (T2F) is an organosulfur compound that has been used as a reagent in organic synthesis for over a century. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. T2F has been used in a wide variety of applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals. In recent years, it has also been used in a number of different scientific research applications, including the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Toluene-2,4-disulfonyl fluoride has been used in a number of scientific research applications, including the study of biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds, including polymers and agrochemicals. It has also been used in the study of cell signaling pathways, as well as in the development of new drugs and therapies. Additionally, it has been used in the study of enzyme inhibition and protein structure.
Mecanismo De Acción
Toluene-2,4-disulfonyl fluoride acts as a nucleophilic reagent, meaning that it can react with a variety of functional groups, including esters, amides, and carbonyls. It can also react with amines, thiols, and alcohols. The reaction of this compound with these functional groups results in the formation of a sulfonate ester, which can then be further reacted with a fluoride ion source to form the disulfonyl fluoride.
Biochemical and Physiological Effects
This compound has been used in a number of studies to investigate the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins on the body. Additionally, it has been used to study the effects of various hormones on the body, as well as the effects of various types of radiation on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Toluene-2,4-disulfonyl fluoride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it can be difficult to control the reaction rate, and it can be difficult to remove the product from the reaction mixture. Additionally, it can be difficult to obtain a high purity product, which can limit its usefulness in some applications.
Direcciones Futuras
The use of Toluene-2,4-disulfonyl fluoride in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further study of its effects on biochemical and physiological processes, as well as its use as a reagent in the synthesis of new compounds. Additionally, further research could be conducted into its potential use as a catalyst in organic reactions, as well as its potential use as a diagnostic tool. Finally, further research could be conducted into its potential use as a drug delivery system, as well as its potential use in the development of new therapeutic agents.
Métodos De Síntesis
Toluene-2,4-disulfonyl fluoride is synthesized by the reaction of toluene and sulfur dioxide in the presence of an acid catalyst. The reaction produces a sulfonate ester, which is then converted to the disulfonyl fluoride by treatment with a fluoride ion source. The reaction is typically conducted at temperatures between 100 and 120°C, and the reaction time can range from several minutes to several hours depending on the desired product purity.
Propiedades
IUPAC Name |
4-methylbenzene-1,3-disulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRAPUJTQNBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40772698 |
Source


|
| Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453-55-4 |
Source


|
| Record name | 4-Methylbenzene-1,3-disulfonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40772698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)












